Cas no 477889-88-6 (6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine)
6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 6-CHLORO-3-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
- 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-(difluoromethyl)-
- 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- CUA88988
- 6-chloro-3-difluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine
- SMR000335698
- Z381425530
- HMS2688I08
- 6-chloro-3-difluoromethyl-1,2,4-triazolo[4,3-b]pyridazine
- MFCD02186392
- DTXSID801326710
- 6-chloro-3-(difluoromethyl)-[1,2,4]-triazolo[4,3-b]pyridazine
- SCHEMBL2263665
- 6-chloro-3-difluoromethyl-[1,2,4]-triazolo[4,3-b]pyridazine
- CHEMBL1612739
- 2R-0679
- EN300-108340
- CS-0452757
- AKOS009315214
- 477889-88-6
- BRD-K95900727-001-07-9
- MLS000721272
-
- MDL: MFCD02186392
- Inchi: 1S/C6H3ClF2N4/c7-3-1-2-4-10-11-6(5(8)9)13(4)12-3/h1-2,5H
- InChI Key: ROMPZOMVJLWOLW-UHFFFAOYSA-N
- SMILES: C1C2=NN=C(N2N=C(Cl)C=1)C(F)F
Computed Properties
- Exact Mass: 204.0014301g/mol
- Monoisotopic Mass: 204.0014301g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.1Ų
6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 164518-500mg |
6-Chloro-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine |
477889-88-6 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 164518-1g |
6-Chloro-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine |
477889-88-6 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 164518-5g |
6-Chloro-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine |
477889-88-6 | 5g |
$7343.00 | 2023-09-07 | ||
| Apollo Scientific | PC28030-1g |
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
477889-88-6 | 95% | 1g |
£1078.00 | 2025-02-21 | |
| abcr | AB341414-500 mg |
6-Chloro-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine; . |
477889-88-6 | 500mg |
€678.60 | 2023-04-26 | ||
| abcr | AB341414-1 g |
6-Chloro-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine; . |
477889-88-6 | 1g |
€1312.80 | 2023-04-26 | ||
| TRC | T776513-10mg |
6-chloro-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine |
477889-88-6 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T776513-50mg |
6-chloro-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine |
477889-88-6 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T776513-100mg |
6-chloro-3-(difluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine |
477889-88-6 | 100mg |
$ 340.00 | 2022-06-02 | ||
| Chemenu | CM520797-1g |
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
477889-88-6 | 97% | 1g |
$*** | 2023-05-30 |
6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Suppliers
6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: A Comprehensive Overview
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine, with the CAS number 477889-88-6, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of triazolopyridazines, which are known for their unique structural properties and potential applications in drug design. The molecule features a triazolo[4,3-b]pyridazine core with substituents at positions 6 and 3, specifically a chlorine atom and a difluoromethyl group, respectively. These substituents play a crucial role in modulating the compound's chemical reactivity and biological activity.
The synthesis of 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves a multi-step process that typically begins with the preparation of the pyridazine derivative. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the triazolo ring system. This approach not only enhances reaction efficiency but also reduces the environmental footprint of the synthesis process.
The structural uniqueness of this compound makes it an attractive candidate for various applications. One of the most promising areas is its potential use as a building block in medicinal chemistry. The triazolopyridazine framework is known to exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent studies have demonstrated that 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine can serve as a lead compound for designing novel therapeutic agents targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
In addition to its medicinal applications, this compound has also been investigated for its role in agrochemicals. The presence of chlorine and difluoromethyl groups imparts favorable physicochemical properties, such as lipophilicity and stability, which are essential for pesticides and herbicides. Researchers have reported that derivatives of this compound exhibit potent activity against various plant pathogens without causing significant toxicity to non-target organisms. This makes it a valuable asset in sustainable agriculture practices.
The pharmacokinetic profile of 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies indicate that the compound demonstrates good absorption and moderate clearance rates in preclinical models. However, further investigations are required to fully understand its bioavailability and metabolic pathways in humans.
In terms of safety assessment, recent toxicological studies have focused on evaluating the potential risks associated with exposure to this compound. Initial findings suggest that it exhibits low acute toxicity; however, long-term toxicity studies are still underway to determine its safety profile comprehensively.
The development of efficient analytical methods for detecting and quantifying this compound has also been an area of active research. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been employed to ensure accurate characterization and quality control during synthesis and formulation processes.
In conclusion,6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,,b]pyridazine, with CAS number 477889-88-6 represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure provides a foundation for innovative research in drug discovery and agrochemical development. As ongoing studies continue to uncover its full potential,this compound is poised to make significant contributions to both scientific advancement and practical applications.
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